Dimethyl Tetrafluorosuccinate

Vue d'ensemble

Description

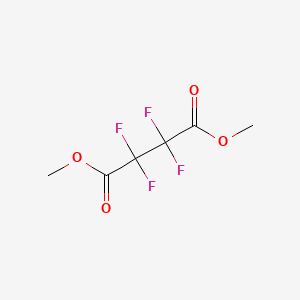

Dimethyl tetrafluorosuccinate is an organic compound with the chemical formula C6H6F4O4. It is a colorless liquid known for its strong pungent odor and is insoluble in water . This compound is primarily used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Dimethyl tetrafluorosuccinate is typically synthesized through the reaction of this compound and tetrafluoroacetic anhydride. This reaction requires low temperatures and the use of an appropriate catalyst . Industrial production methods often involve the use of ultrasound to enhance reaction conversion rates, especially for higher molecular weight monomers . The use of Candida antarctica lipase as a catalyst has also been explored to favor synthesis reactions under mild conditions .

Analyse Des Réactions Chimiques

Chemical Reactions Involving Dimethyl Tetrafluorosuccinate

This compound participates in several significant reactions, particularly in organic synthesis and polymer chemistry. Below are some key reactions:

Grignard Reaction

This compound can react with Grignard reagents to form various substituted products. For instance, when reacted with 4-n-propylmagnesium bromide, it undergoes a nucleophilic attack on the ester carbonyl functionality, leading to the formation of a magnesium acetal intermediate. This reaction can be summarized as follows:

-

Reaction : this compound + Grignard reagent (e.g., 4-n-propylmagnesium bromide)

-

Mechanism :

-

Nucleophilic attack on carbonyl

-

Formation of magnesium acetal

-

Hydrolysis leads to monosubstituted product

-

The yields from this reaction have been reported to be around 64% for certain conditions, demonstrating its efficiency in producing desired products .

Addition-Elimination Reactions

This compound also participates in addition-elimination reactions which can lead to the formation of more complex fluorinated compounds. For example, it can react with various nucleophiles under specific conditions to yield different products:

-

Example Reaction : this compound + Nucleophile (e.g., amines or alcohols)

-

Outcome : Formation of substituted products with potential applications in materials science.

Applications De Recherche Scientifique

Dimethyl tetrafluorosuccinate has several scientific research applications:

Medicine: Its ability to inhibit cancer cell production suggests potential therapeutic applications.

Industry: It is used as a surface-active agent and lubricant component in various industrial applications.

Mécanisme D'action

The mechanism by which dimethyl tetrafluorosuccinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand in fatty acid synthesis, influencing the production of eicosanoids and inhibiting cancer cell growth . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are significant.

Comparaison Avec Des Composés Similaires

Dimethyl tetrafluorosuccinate is unique due to its fluorinated structure, which imparts distinct chemical properties. Similar compounds include:

- Dimethyl hexafluoroglutarate

- Dimethyl octafluoroadipate

- Dimethyl tetrafluorobutanedioate

These compounds share similar fluorinated backbones but differ in the number of fluorine atoms and their specific applications. This compound stands out due to its specific use in fatty acid synthesis and its inhibitory effects on eicosanoids and cancer cells .

Activité Biologique

Dimethyl tetrafluorosuccinate (DMTFS) is a fluorinated compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DMTFS, focusing on its synthesis, properties, and potential therapeutic applications.

DMTFS is a fluorinated diester derived from tetrafluorosuccinic acid. Its synthesis typically involves the reaction of tetrafluorosuccinic acid with methanol in the presence of an acid catalyst. The resulting compound exhibits unique properties due to the presence of fluorine atoms, which enhance its stability and alter its reactivity compared to non-fluorinated analogs.

Table 1: Synthesis Conditions for DMTFS

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Methanol, Acid Catalyst | 85-95 | High yield under optimized conditions |

| Temperature: 60°C | 90 | Optimal for reaction completion |

| Reaction Time: 4-6 hours | 92 | Longer times do not significantly increase yield |

Biological Activity

Recent studies have indicated that DMTFS may possess several biological activities, particularly in the context of metabolic disorders and cellular functions.

1. Cellular Metabolism and Insulin Secretion

Research has shown that DMTFS can influence cellular metabolism, particularly in pancreatic β-cells. A study demonstrated that treatment with DMTFS enhances lysosomal acidification and improves mitochondrial function in INS-1 β-cells exposed to lipotoxic conditions. This leads to increased ATP production and enhanced insulin secretion under glucose stimulation .

Table 2: Effects of DMTFS on INS-1 β-Cells

| Parameter | Control Group | DMTFS Treatment |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Low | High |

| Reactive Oxygen Species (ROS) Generation | High | Reduced |

| ATP Content | Baseline | Increased |

| Insulin Secretion (after glucose stimulation) | Low | Significantly Increased |

2. Therapeutic Potential in Type 2 Diabetes

The therapeutic potential of DMTFS extends to its application in Type 2 Diabetes Mellitus (T2DM). In animal models subjected to high-fat diets, administration of DMTFS resulted in improved glucose clearance and reduced insulin resistance. The compound's ability to restore lysosomal function and promote autophagy is believed to be crucial in mitigating the effects of obesity-induced metabolic dysfunction .

Case Study: DMTFS in T2DM Treatment

A study involving diabetic mice treated with DMTFS showed significant improvements in metabolic parameters:

- Glucose Levels : Decreased plasma glucose levels post-treatment.

- Insulin Sensitivity : Enhanced insulin sensitivity as measured by glucose tolerance tests.

- Lysosomal Function : Restoration of lysosomal acidification was confirmed through gene expression analysis.

The findings suggest that DMTFS may serve as a novel therapeutic agent for managing metabolic diseases, particularly those associated with impaired lysosomal function.

Propriétés

IUPAC Name |

dimethyl 2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXAYQBUNVSEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371855 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-36-5 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of Dimethyl Tetrafluorosuccinate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of this compound plays a crucial role in its reactivity during polyester synthesis. [] Smaller monomers, like this compound, exhibit higher conversion rates compared to larger fluorinated dicarboxylate monomers such as Dimethyl Hexafluoroglutarate and Dimethyl Octafluoroadipate. This suggests that steric hindrance associated with bulkier monomers might hinder the esterification reaction, leading to lower product yields. []

Q2: What innovative techniques can enhance the polymerization reaction involving this compound?

A2: The use of ultrasound has proven to be highly effective in enhancing the polymerization reaction involving this compound and ethylene glycol. [] Studies show that applying ultrasound during the synthesis results in a significant increase in conversion rates (approximately 20%) compared to conventional methods. This enhancement is attributed to the cavitation phenomenon induced by ultrasound, which promotes mass transfer and facilitates the interaction between the monomers, leading to accelerated reaction kinetics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.